N-Acetyl-DL-methionine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

307mg/mL at 25 °C

Synonyms

Canonical SMILES

Liver Function and Protection

Some studies have investigated the potential role of N-Ac-DL-Met in supporting liver function and protecting against liver damage. These studies suggest that N-Ac-DL-Met might act as a methyl donor, contributing to the synthesis of S-adenosylmethionine (SAM), a crucial molecule involved in various liver functions, including detoxification and regeneration. However, these studies primarily involve animal models, and more research, particularly human trials, are necessary to confirm these findings and establish the efficacy and safety of N-Ac-DL-Met for liver health [].

Antioxidant Activity and Free Radical Scavenging

N-Ac-DL-Met possesses a sulfur atom within its structure, which might contribute to its potential antioxidant activity. Some in vitro studies suggest that N-Ac-DL-Met could scavenge free radicals, potentially offering protection against oxidative stress, a cellular phenomenon linked to various health conditions []. However, similar to the research on liver function, these findings primarily originate from in vitro experiments, and further investigations, including in vivo studies and clinical trials, are essential to establish the effectiveness and safety of N-Ac-DL-Met for managing oxidative stress.

Other Potential Applications

Preliminary research also explores the potential applications of N-Ac-DL-Met in other areas, including:

- Cognitive function: Some studies suggest a possible link between N-Ac-DL-Met and cognitive function, but the evidence is limited and requires further investigation [].

- Wound healing: Early research suggests N-Ac-DL-Met might play a role in wound healing, but more research is needed to confirm these findings [].

- The information provided here is intended for educational purposes only and should not be interpreted as medical advice.

- Always consult with a qualified healthcare professional before using any supplements or medications, including N-Ac-DL-Met.

N-Acetyl-DL-methionine is a synthetic derivative of the amino acid methionine, characterized by the presence of an acetyl group at the nitrogen atom. This compound exists as a racemic mixture of both D- and L-enantiomers, which influences its biological activity and chemical properties. N-Acetyl-DL-methionine is soluble in water and exhibits a variety of physiological effects, making it of interest in both pharmaceutical and nutritional contexts.

Oxidation reactions also occur, particularly under acidic conditions, resulting in products such as methionine sulfoxide and N-acetylmethionine sulfoxide, which can have different biological implications .

N-Acetyl-DL-methionine exhibits various biological activities. It is known to act as an antioxidant and has been studied for its potential role in protecting cells from oxidative stress. Additionally, it may play a role in detoxification processes and has been investigated for its effects on liver function and metabolism. The compound's ability to influence methylation processes in the body further contributes to its significance in biochemical pathways .

The synthesis of N-Acetyl-DL-methionine can be achieved through several methods:

- Acetylation of Methionine: This involves the reaction of methionine with acetic anhydride or acetyl chloride under controlled conditions to introduce the acetyl group.

- Enzymatic Methods: Utilizing specific enzymes such as acylases can facilitate the formation of N-acetyl-DL-methionine from methionine with higher specificity and yield .

Studies on N-Acetyl-DL-methionine have revealed interactions with various biological systems. It can influence enzyme activities related to amino acid metabolism and has been shown to interact with other compounds involved in detoxification processes. Its role as a substrate for specific enzymes allows researchers to explore its kinetics and mechanisms further .

Several compounds are structurally and functionally similar to N-Acetyl-DL-methionine. Below is a comparison highlighting their uniqueness:

| Compound | Structure | Unique Features |

|---|---|---|

| N-Acetyl-L-methionine | Acetylated L-methionine | Primarily used for therapeutic purposes |

| N-Acetyl-D-methionine | Acetylated D-methionine | Less common; may exhibit different biological activity |

| S-Acetyl-L-cysteine | Acetylated L-cysteine | Known for its role in antioxidant defense |

| Acetylcysteine | Acetylated cysteine | Widely used as a mucolytic agent |

N-Acetyl-DL-methionine is unique due to its racemic nature, allowing it to interact differently within biological systems compared to its enantiomeric counterparts.

Molecular Structure and Formula

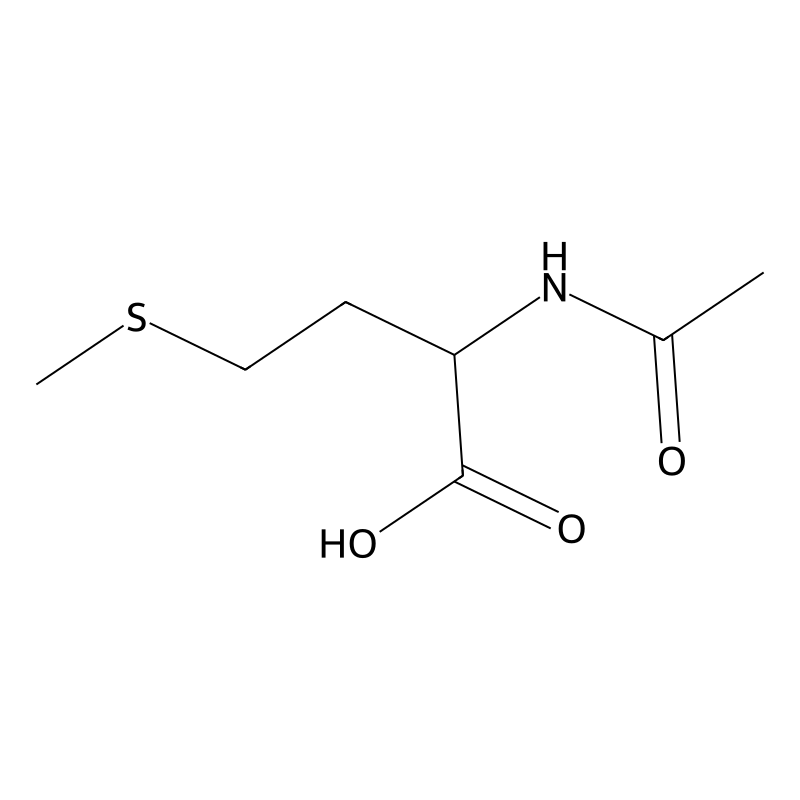

N-Acetyl-DL-methionine is a derivative of the essential amino acid methionine, characterized by the presence of an acetyl group attached to the nitrogen atom of the methionine molecule [1]. The compound has the molecular formula C₇H₁₃NO₃S with a molecular weight of 191.25 grams per mole [1] [2]. The Chemical Abstract Service number for this compound is 1115-47-5 [1] [3].

The IUPAC name for N-Acetyl-DL-methionine is 2-acetamido-4-(methylsulfanyl)butanoic acid [1] [2]. The structural representation can be expressed through the SMILES notation as CSCCC(NC(C)=O)C(O)=O [1] [4]. The compound contains a carboxyl group (-COOH), an N-acetyl group (-NHCOCH₃), and a side chain (-CH₂CH₂SCH₃) attached to the central carbon atom [4] [29].

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃NO₃S |

| Molecular Weight (g/mol) | 191.25 |

| Chemical Abstract Service Number | 1115-47-5 |

| IUPAC Name | 2-acetamido-4-(methylsulfanyl)butanoic acid |

| SMILES | CSCCC(NC(C)=O)C(O)=O |

| InChI Key | XUYPXLNMDZIRQH-UHFFFAOYNA-N |

| PubChem CID | 6180 |

The InChI Key for N-Acetyl-DL-methionine is XUYPXLNMDZIRQH-UHFFFAOYNA-N, and it is catalogued in the PubChem database with the compound identifier 6180 [1] [2].

Stereochemistry and Isomeric Forms

N-Acetyl-DL-methionine exists as a racemic mixture containing both D and L enantiomers of the N-acetylated methionine [4] [16]. The stereochemistry of this compound is centered around the alpha carbon atom, which serves as the chiral center [16] [17]. The compound contains one defined stereocenter, allowing for the existence of two enantiomeric forms [16].

The racemic nature of N-Acetyl-DL-methionine distinguishes it from its individual enantiomeric forms, particularly N-Acetyl-L-methionine, which has the Chemical Abstract Service number 65-82-7 [5] [9]. The L-enantiomer is characterized by the (2S) configuration, while the D-enantiomer has the (2R) configuration [5] [16].

Conformational analysis studies have revealed that the stereochemistry significantly influences the molecular behavior of acetylated methionine derivatives [17]. The conformational preferences of N-acetylated derivatives are sensitive to solvent effects, unlike their esterified counterparts [17]. The conformational stability is governed by a combination of hyperconjugative and steric effects rather than intramolecular hydrogen bonding [17].

The polymorphism of N-Acetyl-DL-methionine has been studied through X-ray powder diffraction analysis, revealing the potential existence of two polymorphic forms in solid-liquid equilibrium systems [15]. This polymorphism is attributed to the conformational flexibility of the molecule and the packing arrangements in the crystal lattice [15].

Physical Properties

Melting and Boiling Points

N-Acetyl-DL-methionine exhibits distinct thermal properties that are characteristic of its molecular structure and intermolecular interactions [4] [10]. The melting point of N-Acetyl-DL-methionine ranges from 117 to 119 degrees Celsius according to literature values [4] [11]. Some sources report a slightly narrower range of 116 degrees Celsius [1].

The boiling point of N-Acetyl-DL-methionine is predicted to be 453.6 degrees Celsius at 760 millimeters of mercury pressure [4] [10] [11]. This relatively high boiling point reflects the strong intermolecular forces present in the compound, including hydrogen bonding capabilities from both the amide and carboxyl functional groups [4].

The flash point of N-Acetyl-DL-methionine is reported as 228.1 degrees Celsius [10]. This thermal property is particularly relevant for handling and storage considerations of the compound in industrial applications [10].

| Property | Value | Source |

|---|---|---|

| Melting Point (°C) | 117-119 | Literature values |

| Boiling Point (°C) | 453.6 (at 760 mmHg) | Predicted value |

| Flash Point (°C) | 228.1 | Predicted value |

Density and Refractive Index

The density of N-Acetyl-DL-methionine has been experimentally determined to be 1.202 grams per cubic centimeter [10]. Some sources report a slightly higher estimated value of 1.2684 grams per cubic centimeter [4] [11]. These density values indicate that N-Acetyl-DL-methionine is denser than water, which is consistent with its solid crystalline form at room temperature [4].

The refractive index of N-Acetyl-DL-methionine is estimated to be 1.6370 [4] [11]. This optical property reflects the compound's molecular structure and the polarizability of its constituent atoms, particularly the sulfur atom in the side chain [4].

The vapor pressure of N-Acetyl-DL-methionine at 25 degrees Celsius is extremely low, measured as 1.72 × 10⁻⁹ millimeters of mercury [10]. This low vapor pressure indicates that the compound has minimal volatility at room temperature, which is consistent with its high boiling point and strong intermolecular interactions [10].

| Property | Value | Type |

|---|---|---|

| Density (g/cm³) | 1.202 | Experimental |

| Refractive Index | 1.6370 (estimate) | Estimated |

| Vapor Pressure (mmHg at 25°C) | 1.72E-09 | Predicted |

pKa Values and Acid-Base Behavior

N-Acetyl-DL-methionine exhibits amphoteric behavior due to the presence of both acidic and basic functional groups within its molecular structure [4] [14]. The compound possesses a carboxyl group that can donate protons and an amide nitrogen that can participate in acid-base equilibria [4].

The strongest acidic pKa value for N-Acetyl-DL-methionine is predicted to be 3.50 ± 0.10 [4] [11] [14]. This acidic behavior is attributed to the carboxyl group (-COOH) present in the molecule [4]. The relatively low pKa value indicates that the carboxyl group readily donates a proton in aqueous solution, making the compound acidic under physiological conditions [4].

The strongest basic pKa value is predicted to be -1.8 [5] [14]. This highly negative value indicates that the basic sites in the molecule have very weak proton-accepting ability [5]. The physiological charge of N-Acetyl-DL-methionine is calculated to be -1, meaning that at physiological pH (approximately 7.4), the compound exists predominantly in a negatively charged state [5] [14].

At pH 7, N-Acetyl-DL-methionine carries a net negative charge due to the deprotonation of the carboxyl group while the amide nitrogen remains largely unprotonated [5] [14]. This charge distribution significantly influences the compound's solubility characteristics and biological interactions [5].

| Property | Value | Method |

|---|---|---|

| pKa (Strongest Acidic) | 3.50 ± 0.10 | Predicted |

| pKa (Strongest Basic) | -1.8 | Predicted |

| Physiological Charge | -1 | Calculated |

| Charge State at pH 7 | Negatively charged | Based on pKa values |

Chemical Reactivity

N-Acetyl-DL-methionine demonstrates specific chemical reactivity patterns that are characteristic of acetylated amino acid derivatives [12] . The compound can undergo hydrolysis reactions under appropriate conditions, particularly in the presence of specific enzymes such as acylases [12]. During enzymatic hydrolysis, the acetyl group can be removed to regenerate the free amino acid methionine [12].

The hydrolysis reaction of N-Acetyl-DL-methionine by porcine acylase demonstrates stereoselective behavior [12]. The enzyme preferentially hydrolyzes the L-enantiomer of the racemic mixture, leaving the D-enantiomer largely unaffected [12]. This stereoselective hydrolysis has been monitored using proton nuclear magnetic resonance spectroscopy, which shows the depletion of the substrate at 4.25 parts per million and the simultaneous appearance of the L-methionine product at 3.85 parts per million [12].

The reaction kinetics of N-Acetyl-DL-methionine hydrolysis follow Michaelis-Menten kinetics, with the reaction typically reaching completion within one hour under optimal conditions [12]. The substrate concentration reaches a plateau as the reaction proceeds, indicating that the enzymatic process is limited by the availability of the L-enantiomer in the racemic mixture [12].

N-Acetyl-DL-methionine exhibits stability under normal storage conditions when kept at temperatures between 2 to 8 degrees Celsius [4] [11]. The compound is incompatible with strong oxidizing agents, which can potentially oxidize the sulfur atom in the side chain [7]. The acetyl group provides protection to the amino nitrogen, reducing its reactivity compared to the free amino acid .

Structural Comparison with Related Compounds

N-Acetyl-DL-methionine can be structurally compared with several related compounds to understand the impact of acetylation and stereochemistry on molecular properties [22] [24]. The most direct comparison is with L-methionine, the parent amino acid from which N-Acetyl-DL-methionine is derived [22] [24].

L-methionine has the molecular formula C₅H₁₁NO₂S and a molecular weight of 149.21 grams per mole, making it significantly smaller than its N-acetylated derivative [22]. The addition of the acetyl group (CH₃CO-) increases the molecular weight by 42.04 mass units and introduces additional hydrogen bonding capabilities [22] [24].

N-Acetyl-L-methionine, the single enantiomer form, shares the same molecular formula and weight as N-Acetyl-DL-methionine but differs in its stereochemical composition [5] [9]. While N-Acetyl-DL-methionine contains both D and L enantiomers in equal proportions, N-Acetyl-L-methionine contains only the L-enantiomer [5] [16].

Methionine sulfoxide represents another related compound where the sulfur atom has been oxidized [22]. This compound has the molecular formula C₅H₁₁NO₃S and a molecular weight of 165.21 grams per mole [22]. The oxidation of the sulfur atom introduces additional polarity and hydrogen bonding potential compared to the parent methionine [22].

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| N-Acetyl-DL-methionine | C₇H₁₃NO₃S | 191.25 | Racemic mixture with N-acetyl group |

| L-Methionine | C₅H₁₁NO₂S | 149.21 | Free amino acid, L-configuration |

| N-Acetyl-L-methionine | C₇H₁₃NO₃S | 191.25 | N-acetylated L-enantiomer only |

| D-Methionine | C₅H₁₁NO₂S | 149.21 | Free amino acid, D-configuration |

| Methionine sulfoxide | C₅H₁₁NO₃S | 165.21 | Oxidized sulfur atom |

The acetylation of methionine significantly alters its chemical and biological properties [22] [24]. Studies have shown that N-acetylated derivatives generally have lower biological potency compared to the free amino acid when used in nutritional applications [22]. However, N-acetyl-L-methionine demonstrates good bioavailability and is metabolically equivalent to free L-methionine [24].

Acetylation of L-methionine with Acetic Anhydride

The most widely employed laboratory synthesis method for N-Acetyl-DL-methionine involves the direct acetylation of methionine using acetic anhydride as the acetylating agent [1] [2]. This classical approach represents the foundation of synthetic methodologies for producing acetylated amino acid derivatives.

The standard procedure involves reacting L-methionine with acetic anhydride at elevated temperatures ranging from 80 to 100 degrees Celsius [1]. The reaction typically proceeds without additional catalysts, relying on the inherent reactivity of the amino group toward the acetyl electrophile. Under these conditions, the reaction achieves conversions of 75 to 94 percent within 30 minutes to 2 hours [1] [2].

High-Temperature Protocol: The basic reaction is conducted by combining methionine with acetic anhydride in a molar ratio of 1:1.2 to 1:5, with excess anhydride generally improving yields [1]. The reaction mixture is heated to temperatures not exceeding 100 degrees Celsius to prevent decomposition of the starting materials [1]. Acetic acid may be employed as a solvent to facilitate dissolution and heat transfer during the process.

Alkaline Conditions Variant: An alternative approach utilizes aqueous alkaline conditions, where the acetylation is performed at significantly lower temperatures of 20 to 60 degrees Celsius [2]. This method employs sodium hydroxide or potassium hydroxide as base additives, achieving yields of 91 to 94 percent over reaction periods of 2 to 6 hours [2]. The alkaline environment facilitates the deprotonation of the amino group, enhancing its nucleophilicity toward the acetyl electrophile.

Mechanistic Considerations: The acetylation proceeds through nucleophilic attack of the amino nitrogen on the carbonyl carbon of acetic anhydride, forming a tetrahedral intermediate that subsequently eliminates acetate to yield the final acetamide product [3]. The reaction is facilitated by the electron-donating nature of the methionine side chain, which stabilizes the developing positive charge during the transition state.

Alternative Synthetic Pathways

Beyond direct acetylation with acetic anhydride, several alternative synthetic approaches have been developed to access N-Acetyl-DL-methionine through different chemical transformations and starting materials.

Microwave-Assisted Synthesis: Recent developments in synthetic methodology have incorporated microwave irradiation to accelerate the acetylation process [4]. This approach combines acetic anhydride with acetic acid in equal proportions and subjects the reaction mixture to microwave heating at 80 to 120 degrees Celsius [4]. The microwave-assisted protocol achieves remarkable reaction rates, completing the transformation in 3 to 8 minutes with yields ranging from 90 to 95 percent [4].

Sodium Bicarbonate Catalysis: An environmentally benign alternative employs dried sodium bicarbonate as a mild catalyst for acetylation reactions [5]. This method operates at room temperature in organic solvents such as toluene, achieving yields of 80 to 95 percent over 24-hour reaction periods [5]. The sodium bicarbonate functions by abstracting protons from intermediate species, facilitating the acetylation while generating carbon dioxide and water as the only by-products [5].

Cobalt-Catalyzed Carbonylation: A sophisticated alternative approach utilizes dicobalt octacarbonyl as a catalyst in conjunction with carbon monoxide and hydrogen gas [6]. This method operates at 68 to 72 degrees Celsius under high pressure conditions of 130 megapascals [6]. The process achieves 85.5 percent yield over 5.5 hours, representing a unique carbonylative approach to N-acetyl amino acid synthesis [6].

Solvent-Free Acetylation: Green chemistry principles have led to the development of solvent-free acetylation protocols that eliminate the need for organic solvents [7]. These methods employ neat acetic anhydride or acetyl donors under catalyst-free conditions, achieving high yields while minimizing environmental impact [7]. The solvent-free approach operates at moderate temperatures and provides excellent atom economy by avoiding solvent waste streams.

Industrial Production Processes

Industrial-scale production of N-Acetyl-DL-methionine employs specialized processes designed to maximize efficiency, minimize costs, and ensure consistent product quality. The industrial approaches differ significantly from laboratory methods in terms of scale, equipment requirements, and process optimization strategies.

Continuous Acetylation Process: Large-scale production typically utilizes continuous flow reactors that allow for precise control of reaction parameters and consistent product quality [8]. The continuous process involves feeding methionine and acetic anhydride through heated reactor sections at controlled flow rates, maintaining optimal residence times of 20 to 200 seconds at temperatures between 200 to 280 degrees Celsius [9]. This approach achieves space-time yields significantly higher than batch processes while reducing equipment size requirements [9].

Enzymatic Resolution Method: Industrial production often incorporates enzymatic resolution to obtain optically pure L-enantiomers from racemic starting materials [8]. The process begins with chemical acetylation of DL-methionine to produce N-acetyl-DL-methionine, followed by enzymatic conversion using L-amino acylase [8]. Only the L-isomer undergoes enzymatic hydrolysis, allowing separation through alcoholic extraction or crystallization techniques [8]. This method is conducted in enzyme membrane reactors to retain the biocatalyst in continuous operations [8].

Integrated Production Systems: Modern industrial facilities employ integrated processes that combine multiple unit operations for maximum efficiency [10] [11]. These systems typically include evaporation units for concentration, crystallization vessels for purification, and centrifugal separators for solid-liquid separation [10] [11]. The integrated approach allows for in-situ purification and recovery of by-products, achieving overall process yields exceeding 90 percent [10] [11].

Quality Control and Purification: Industrial processes incorporate sophisticated purification steps to achieve pharmaceutical-grade purity levels [12]. These include multiple crystallization stages, carbon treatment for color removal, and ion exchange chromatography for final purification [12]. The industrial processes maintain strict control over impurity levels, particularly monitoring for residual acetic acid, unreacted starting materials, and potential degradation products.

Optimization Strategies for Yield Improvement

Systematic optimization of reaction conditions represents a critical aspect of efficient N-Acetyl-DL-methionine synthesis. Multiple parameters influence the overall yield and purity of the final product, requiring careful balance to achieve optimal performance.

Temperature Optimization: Temperature represents the most influential parameter affecting reaction rate and yield [13]. Studies demonstrate that reaction rates increase substantially with temperature elevation up to 100 degrees Celsius, beyond which decomposition reactions begin to compete with the desired acetylation [13]. The optimal temperature range of 60 to 100 degrees Celsius provides the best compromise between reaction rate and product stability [13]. Temperature coefficients of 1.54 indicate significant temperature dependency, emphasizing the importance of precise thermal control [13].

pH Control and Buffer Systems: In aqueous acetylation systems, pH optimization significantly impacts yield outcomes [2]. Alkaline conditions with pH values between 7.5 and 10 favor product formation by maintaining the amino group in its free base form, enhancing nucleophilicity [2]. Buffer systems employing phosphate or bicarbonate provide stable pH control while minimizing side reactions that can occur under strongly basic conditions [14].

Catalyst Loading Optimization: For catalyzed reactions, the optimal catalyst loading represents a balance between reaction rate enhancement and economic considerations [5]. Sodium bicarbonate-catalyzed reactions achieve maximum efficiency at loadings of 0.04 to 2.5 mol percent relative to the substrate [5]. Higher catalyst loadings provide diminishing returns while increasing purification complexity and costs [15].

Substrate Concentration Effects: Substrate concentration optimization must account for solubility limitations and potential inhibition effects [14]. Concentration ranges of 20 to 400 millimolar provide optimal reaction rates, with higher concentrations potentially leading to substrate inhibition or reduced mass transfer efficiency [14]. The Michaelis-Menten kinetics observed in enzymatic systems demonstrate saturation behavior at elevated substrate concentrations [14].

Molar Ratio Optimization: The stoichiometric ratio of acetylating agent to amino acid substrate significantly influences yield and selectivity [1] [2]. Optimal molar ratios of 1.2:1 to 5:1 (anhydride to methionine) ensure complete conversion while minimizing excessive use of acetylating reagent [1]. Higher ratios improve yields but increase purification requirements and waste generation.

Reaction Time Studies: Time course optimization balances conversion efficiency with potential side reactions [16]. Most chemical acetylation reactions achieve maximum conversion within 2 to 24 hours, depending on temperature and catalyst systems [16]. Prolonged reaction times may lead to hydrolysis of the acetyl group or other degradation pathways, particularly under aqueous conditions [16].

Green Chemistry Approaches for Sustainable Synthesis

The development of environmentally sustainable synthetic approaches for N-Acetyl-DL-methionine production aligns with green chemistry principles and addresses growing environmental concerns in pharmaceutical manufacturing.

Solvent-Free Methodologies: Green synthesis approaches prioritize the elimination of organic solvents through neat reaction conditions [17] [7]. Solvent-free acetylation employs acetic anhydride as both reagent and reaction medium, operating under catalyst-free conditions at moderate temperatures [7]. These methods achieve excellent yields while eliminating solvent waste streams and reducing environmental impact [7]. The approach provides superior atom economy by incorporating all reaction components into the final product [17].

Water as Reaction Medium: Aqueous acetylation systems represent a significant advancement in green chemistry applications [5]. Water serves as an environmentally benign solvent while sodium bicarbonate catalysis provides mild reaction conditions [5]. The aqueous approach generates only water and carbon dioxide as by-products, eliminating the need for organic solvent disposal [5]. This methodology demonstrates that effective acetylation can be achieved using abundant, non-toxic reaction media [17].

Enzymatic Green Synthesis: Biocatalytic approaches utilizing acetyl-CoA and methionine N-acetyltransferase enzymes provide highly selective and environmentally friendly synthesis routes [18] [19]. Enzymatic acetylation operates under mild conditions at physiological temperatures and neutral pH, minimizing energy requirements [19]. The biocatalytic process exhibits exceptional stereoselectivity and regioselectivity while avoiding the use of toxic chemical reagents [19] [20].

Microwave-Enhanced Green Processes: Microwave irradiation enables rapid acetylation reactions under reduced reaction times and temperatures [4]. The microwave-assisted approach minimizes energy consumption while achieving high yields in minutes rather than hours [4]. This technology reduces overall process energy requirements and enables more efficient use of starting materials [17].

Renewable Feedstock Utilization: Advanced green chemistry approaches explore the use of renewable acetyl donors derived from biomass sources [17]. These methods replace petroleum-derived acetic anhydride with bio-based acetylating agents, reducing dependence on fossil fuel resources [21]. The integration of renewable feedstocks with efficient synthetic processes provides a pathway toward truly sustainable amino acid derivative production [17].

Atom Economy Optimization: Green synthesis strategies prioritize reactions with high atom economy, where the maximum proportion of starting materials is incorporated into the final product [17]. The direct acetylation of methionine with acetic anhydride achieves excellent atom economy when conducted under optimized conditions, with acetic acid as the only by-product [17]. This approach minimizes waste generation while maximizing material utilization efficiency [17].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

105.5°C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 4 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 4 companies with hazard statement code(s):;

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

1115-47-5

71463-44-0

Wikipedia

General Manufacturing Information

Dates

Grafted hyaluronic acid N-acetyl-l-methionine for targeting of LAT1 receptor: In-silico, synthesis and microscale thermophoresis studies

Ayman Y Waddad, Pritika Ramharack, Mahmoud E S Soliman, Thirumala GovenderPMID: 30553855 DOI: 10.1016/j.ijbiomac.2018.12.104

Abstract

Neutral amino acids can be delivered into cells through the l-type amino acid transporter-1 (LAT1), which is a sodium independent transporter. The LAT1 protein is expressed in different tissues, including kidney, blood brain barrier and intestinal wall hence LAT1 can be used as a target in diseases associated with its overexpression. In-silico interactions between different ligands, including methionine (Met), N-acetyl-l-methionine (AcMet), hyaluronic acid (HA), grafted hyaluronic-acid l-methionine (HA-ADH-Met) and a novel grafted hyaluronic acid-N-acetyl-l-methionine (HA-ADH-AcMet), which are at the active site of the LAT1 transporter, were studied and the binding energies calculated. The HA-ADH-AcMet complex demonstrated binding energy and solvation energy of -74.84 and 81.46 kcal/mol, respectively, thus validating its potential to be synthesized. The structural conformation of the HA-ADH-AcMet was confirmed usingH NMR, FTIR, DSC and PXRD. Microscale thermophoresis was employed to study the binding affinity between the different ligands and LAT1. The binding affinity was expressed in terms of a dissociation constant (K

), where that of HA-ADH-AcMet was found to be 408 nM which was considered the strongest among the different ligands tested. HA-ADH-AcMet can be used as a targeting moiety for development of medicines to treat different diseases and processes that express LAT1 protein.

Effect of N-acetyl-l-methionine supplementation on lactation performance and plasma variables in mid-lactating dairy cows

S L Liang, Z H Wei, J J Wu, X L Dong, J X Liu, D M WangPMID: 30904299 DOI: 10.3168/jds.2018-15716

Abstract

The objective of current study was to investigate the effect of N-acetyl-l-methionine (NALM) supplementation on lactation performance and plasma variables in mid-lactating dairy cows. Forty-eight multiparous cows were blocked into 12 groups based on parity, days in milk, and milk production and were randomly assigned to 1 of the 4 treatments: 0, 15, 30, or 60 g/d of NALM per cow to supplement the basal diet. The experiment was conducted over a 13-wk period, with the first week as adaptation. The yields of milk, fat-corrected milk, and milk lactose were increased quadratically, and energy-corrected milk yield tended to increase with increased NALM supplementation in a quadratic manner. The dry matter intake, milk protein yield, milk fat yield, contents of milk composition (protein, fat, lactose, total solids, and milk urea nitrogen), feed efficiency, and body weight change were not affected by NALM supplementation. In addition, plasma methionine concentration was increased quadratically, and proline, total nonessential AA, and total AA concentrations were significantly higher in the 30 g/d group compared with that of the control group. However, other AA and total essential AA concentrations were not affected with supplementation of NALM. Adding NALM increased concentrations of total protein and globulin in plasma, but decreased plasma urea nitrogen concentration in a quadratic manner. Meanwhile, plasma malonaldehyde concentration decreased linearly as doses of NALM addition increased. Our results suggested that the supplementation of NALM improved milk yield and protein synthesis in the liver, and lowered lipid peroxidation in mid-lactating dairy cows.Assessment of ionic liquids' toxicity through the inhibition of acylase I activity on a microflow system

Ana M O Azevedo, Sarah A P Pereira, Marieta L C Passos, Susana P F Costa, Paula C A G Pinto, André R T S Araujo, M Lúcia M F S SaraivaPMID: 28126569 DOI: 10.1016/j.chemosphere.2016.12.138

Abstract

Acylase I (ACY I) plays a role in the detoxication and bioactivation of xenobiotics as well in other physiological functions. In this context, an automated ACY I assay for the evaluation of ionic liquids' (ILs) toxicity was developed. The assay was implemented in a sequential injection analysis (SIA) system and was applied to eight commercially available ILs. The SIA methodology was based on the deacetylation of N-acetyl-l-methionine with production of l-methionine, which was determined using fluorescamine. ACY I inhibition in the presence of ILs was monitored by the decrease of fluorescence intensity. The obtained results confirmed the influence of ILs' structural elements on its toxicity and revealed that pyridinium and phosphonium cations, longer alkyl side chains and tetrafluoroborate anion displayed higher toxic effect on enzyme activity. The developed methodology proved to be robust and exhibited good repeatability (RSD < 1.3%, n = 10), leading also to a reduction of reagents consumption and effluents production. Thus, it is expected that the proposed assay can be used as a novel tool for ILs' toxicity screening.Crystallographic analysis of the ternary complex of octanoate and N-acetyl-l-methionine with human serum albumin reveals the mode of their stabilizing interactions

Akito Kawai, Victor T G Chuang, Yosuke Kouno, Keishi Yamasaki, Shuichi Miyamoto, Makoto Anraku, Masaki OtagiriPMID: 28473296 DOI: 10.1016/j.bbapap.2017.04.004

Abstract

During pasteurization and storage of albumin products, Sodium octanoate (Oct) and N-acethyl-l-tryptophan (N-AcTrp) are used as the thermal stabilizer and the antioxidant for human serum albumin (HSA), respectively. We recently reported that N-acethyl-l-methionine (N-AcMet) is an antioxidant for HSA, which is superior to N-AcTrp when it is especially exposed to light during storage. The objective of the present study is to clarify the molecular mechanism responsible for the HSA protective effect of Oct and N-AcMet based on their ternary complex structure. Crystal structure of the HSA-Oct-N-AcMet complex showed that one N-AcMet molecule is bound to the entrance of drug site 1 of HSA, and its side chain, which is susceptible to the oxidation, is exposed to the solvent. At the same time, two Oct binding sites are observed in drug sites 1 and 2 of HSA, respectively, and each Oct molecule occupies the hydrophobic cavity in them. These results indicate the molecular mechanism responsible for the HSA stabilization by these small molecules as follows. N-AcMet seals the entrance of drug site 1 while it acts as an antioxidant for HSA. Oct is chiefly bound to drug site 2 of HSA and it increases the thermal stability of HSA because of the occupying the largest intra-cavity of sub-domain IIIA in HSA. These findings suggest that N-AcMet acts positively as useful stabilizer for albumin formulated products such as functionalized HSA and HSA fusion proteins.[Au(dien)(N-heterocycle)](3+): reactivity with biomolecules and zinc finger peptides

Sarah R Spell, Nicholas P FarrellPMID: 25531886 DOI: 10.1021/ic501784n

Abstract

The reaction of [Au(dien)(N-heterocycle)](3+) (AuN4) coordination compounds with simple amino acids and zinc finger proteins is reported. Compared to [AuCl(dien)](2+), NMR studies show that the presence of a more substitution-inert N-donor as the putative leaving group slows the reaction with the sulfur-containing amino acids N-acetylmethionine (NAcMet) and N-acetylcysteine (NAcCys). Lack of ligand dissociation upon reaction with NAcCys indicates, to our knowledge, the first long-lived N-heterocycle-Au-S species in solution. Reactions with zinc finger proteins show a higher reactivity with the Cys3His zinc finger than with Cys2His2, likely due to the presence of fewer aurophilic cysteines in the latter. Of the Au(III) compounds studied, [Au(dien)(DMAP)](3+) (DMAP = 4-dimethylaminopyridine) appears to be the least reactive, with ESI-MS studies showing the presence of intact zinc fingers at initial reaction times. These results, in combination with previously reported characterization and pH dependency studies, will further aid in optimizing the structure of these AuN4 species to obtain a substitution-reactive yet selective compound for targeting zinc finger proteins.N-acetyl-l-methionine is a superior protectant of human serum albumin against photo-oxidation and reactive oxygen species compared to N-acetyl-L-tryptophan

Yousuke Kouno, Makoto Anraku, Keishi Yamasaki, Yoshiro Okayama, Daisuke Iohara, Yu Ishima, Toru Maruyama, Ulrich Kragh-Hansen, Fumitoshi Hirayama, Masaki OtagiriPMID: 24769178 DOI: 10.1016/j.bbagen.2014.04.014

Abstract

Sodium octanoate (Oct) and N-acetyl-l-tryptophan (N-AcTrp) are widely used as stabilizers during pasteurization and storage of albumin products. However, exposure to light photo-degrades N-AcTrp with the formation of potentially toxic compounds. Therefore, we have examined the usefulness of N-acetyl-l-methionine (N-AcMet) in comparison with N-AcTrp for long-term stability, including photo stability, of albumin products.Recombinant human serum albumin (rHSA) with and without additives was photo-irradiated for 4weeks. The capability of the different stabilizers to scavenge reactive oxygen species (ROS) was examined by ESR spectrometry. Carbonyl contents were assessed by a spectrophotometric method using fluoresceinamine and Western blotting, whereas the structure of rHSA was examined by SDS-PAGE, far-UV circular dichroism and differential scanning calorimetry. Binding was determined by ultrafiltration.

N-AcMet was found to be a superior ROS scavenger both before and after photo-irradiation. The number of carbonyl groups formed was lowest in the presence of N-AcMet. According to SDS-PAGE, N-AcMet stabilizes the monomeric form of rHSA, whereas N-AcTrp induces degradation of rHSA during photo-irradiation. The decrease in α-helical content of rHSA was the smallest in the presence of Oct, without or with N-AcMet. Photo-irradiation did not affect the denaturation temperature or calorimetric enthalpy of rHSA, when N-AcMet was present.

The weakly bound N-AcMet is a superior protectant of albumin, because it is a better ROS-protector and structural stabilizer than N-AcTrp, and it is probable and also useful for other protein preparations.

N-AcMet is an effective stabilizer of albumin during photo-irradiation, while N-Ac-Trp promotes photo-oxidative damage to albumin.

Collision dynamics of protonated N-acetylmethionine with singlet molecular oxygen (a(1)Δg): the influence of the amide bond and ruling out the complex-mediated mechanism at low energies

Wenchao Lu, Fangwei Liu, Rifat Emre, Jianbo LiuPMID: 24646013 DOI: 10.1021/jp500780m

Abstract

It has been proposed (J. Phys. Chem. B 2011, 115, 2671) that the ammonium group is involved in the gas-phase reaction of protonated methionine (MetH(+)) with singlet oxygen (1)O2, yielding hydrogen peroxide and a dehydro compound of MetH(+) where the -NH3(+) transforms into cyclic -NH2-. For the work reported, the gas-phase reaction of protonated N-acetylmethionine (Ac-MetH(+)) with (1)O2 was examined, including the measurements of reaction products and cross sections over a center-of-mass collision energy (Ecol) range from 0.05 to 1.0 eV using a guided-ion-beam apparatus. The aim is to probe how the acetylation of the ammonium group affects the oxidation chemistry of the ensuing Ac-MetH(+). Properties of intermediates, transition states, and products along the reaction coordinate were explored using density functional theory calculations and Rice-Ramsperger-Kassel-Marcus (RRKM) modeling. Direct dynamics trajectory simulations were carried out at Ecol of 0.05 and 0.1 eV using the B3LYP/4-31G(d) level of theory. In contrast to the highly efficient reaction of MetH(+) + (1)O2, the reaction of Ac-MetH(+) + (1)O2 is extremely inefficient, despite there being exoergic pathways. Two product channels were observed, corresponding to transfer of two H atoms from Ac-MetH(+) to (1)O2 (H2T), and methyl elimination (ME) from a sulfone intermediate complex. Both channels are inhibited by collision energies, becoming negligible at Ecol > 0.2 eV. Analysis of RRKM and trajectory results suggests that a complex-mediated mechanism might be involved at very low Ecol, but direct, nonreactive collisions prevail over the entire Ecol range and physical quenching of (1)O2 occurs during the early stage of collisions.Blood and milk oxidative status after administration of different antioxidants during early postpartum in dairy cows

A Rizzo, M Pantaleo, M Mutinati, G Minoia, C Trisolini, E Ceci, R L SciorsciPMID: 23962855 DOI: 10.1016/j.rvsc.2013.07.016

Abstract

This paper describes serum and milk oxidative profiles during early postpartum (10th-16th day) of dairy cows, after three different treatments: β-carotene and α-tocopherol (Dalmavital®, Fatro, Italy) (VAE Group); L-carnitine, d, L-acetylmethionine, cyanocobalamin (Adiuxan®, Ceva Vetem, Italy) (LCAR Group) and Dalmavital®+Adiuxan® (VAE/LCAR Group). Antioxidant administrations resulted in a general reduction in ROS concentrations which decreased more after a single drug administration (VAE and LCAR Groups) vitamin A and E serum levels increased in the three treated groups compared to control one (p < 0.05). Milk lipoperoxide content was statistically lower in treated cows than in control ones, whereas, as to vitamins, only vitamin E increased in all the treated groups compared to control. Taken together, the results of this study confirm the efficacy of antioxidant administration in the early postpartum of dairy cows and suggest that an excess in antioxidant administration may result, paradoxically, in an increase in ROS generation.Metabolomics analysis identifies novel plasma biomarkers of cystic fibrosis pulmonary exacerbation

Theresa A Laguna, Cavan S Reilly, Cynthia B Williams, Cole Welchlin, Chris H WendtPMID: 26115542 DOI: 10.1002/ppul.23225

Abstract

Cystic fibrosis (CF) lung disease is characterized by infection, inflammation, lung function decline, and intermittent pulmonary exacerbations. However, the link between pulmonary exacerbation and lung disease progression remains unclear. Global metabolomic profiling can provide novel mechanistic insight into a disease process in addition to putative biomarkers for future study. Our objective was to investigate how the plasma metabolomic profile changes between CF pulmonary exacerbation and a clinically well state.Plasma samples and lung function data were collected from 25 CF patients during hospitalization for a pulmonary exacerbation and during quarterly outpatient clinic visits. In collaboration with Metabolon, Inc., the metabolomic profiles of matched pair plasma samples, one during exacerbation and one at a clinic visit, were analyzed using gas and liquid chromatography coupled with mass spectrometry. Compounds were identified by comparison to a library of standards. Mixed effects models that controlled for nutritional status and lung function were used to test for differences and principal components analysis was performed.

Our population had a median age of 27 years (14-39) and had a median FEV1 % predicted of 65% (23-105%). 398 total metabolites were identified and after adjustment for confounders, five metabolites signifying perturbations in nucleotide (hypoxanthine), nucleoside (N4-acetylcytidine), amino acid (N-acetylmethionine), carbohydrate (mannose), and steroid (cortisol) metabolism were identified. Principal components analysis provided good separation between the two clinical phenotypes.

Our findings provide putative metabolite biomarkers for future study and allow for hypothesis generation about the pathophysiology of CF pulmonary exacerbation.

Growth of bulk single crystal of N-acetyl DL-methionine and its spectral characterization

K Moovendaran, S NatarajanPMID: 25084237 DOI: 10.1016/j.saa.2014.07.012